REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH2:12][OH:13])[CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[CH3:14][N:15](C)C=O>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C-]#N.[Zn+2].[C-]#N>[OH:13][CH2:12][C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=1)[C:14]#[N:15] |f:2.3.4.5.6,7.8.9|
|
Name
|
|
Quantity
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1.4 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=C(C1)C(F)(F)F)CO
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Name
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|
Quantity
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6 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
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|
Quantity
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0.55 mmol
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Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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zinc cyanide
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Quantity
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388 mg
|
Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture degassed repeatedly
|
Type
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TEMPERATURE
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Details
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the reaction was heated at 90° C. for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
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DISSOLUTION
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Details
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The crude product was dissolved in ethyl acetate
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Type
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WASH
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Details
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washed with water (2×), 1 N hydrochloric acid (2×), brine (2×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Flash chromatography on silica gel gave 0.37 g (33%)
|
Name
|
|
Type
|
|
Smiles
|
OCC=1C=C(C#N)C=C(C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |